Niobium(II) oxide

説明

Niobium(II) oxide, also known as Niobium dioxide, is a bluish-black non-stoichiometric solid with a composition range of NbO 1.94 -NbO 2.09 . It is a highly insoluble thermally stable Niobium source suitable for glass, optic, and ceramic applications .

Synthesis Analysis

Niobium(II) oxide can be prepared by reducing Nb2O5 with H2 at temperatures between 800–1350 °C . An alternative method involves the reaction of Nb2O5 with Nb powder at 1100 °C . The synthesis of niobium oxide has also been conducted at temperatures of 600, 1000, and 1200°C .

Molecular Structure Analysis

The room temperature form of NbO2 has a tetragonal, rutile-like structure with short Nb-Nb distances, indicating Nb-Nb bonding . Two high-pressure phases have been reported: one with a rutile-like structure (again, with short Nb-Nb distances); and a higher pressure with baddeleyite-related structure .

Chemical Reactions Analysis

Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble .

Physical And Chemical Properties Analysis

Niobium(II) oxide is a refractory metal oxide with a high melting point of over 2500 °C and high chemical stability, including to oxygen and moisture . It is a bluish-black solid with a molar mass of 124.91 g/mol . The optical transmittance of the films has been found to be dependent on the oxygen gas content during deposition .

科学的研究の応用

High-Power Batteries

Niobium and niobium-based oxide materials have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures . This makes them ideal for use in electric vehicles and other high-demand applications.

Catalyst Materials

Studies have shown that niobium oxides show excellent potential as catalyst materials for the production of fuels and chemicals from biomass sources . This could be a key component in sustainable and renewable energy solutions.

Electrochromic Properties

Niobium oxides have been extensively studied for their electrochromic properties . These properties make them useful in devices such as smart windows, which can change transparency in response to an electrical signal.

Photodetection

The electrochromic properties of niobium oxides also make them suitable for photodetection . This could be used in a variety of applications, from solar cells to security systems.

Thin Film Applications

Niobium oxides are used in the production of thin films, which have a wide range of applications. These include optical systems, stainless steel, ceramics, solar cells, electrochromic devices, capacitor dielectrics, catalysts, sensors, and architectural requirements .

Microelectronics

Due to their interesting physical properties, niobium oxides have been suggested for use in microelectronics . This could lead to advancements in the miniaturization of electronic devices.

Medical Field

Niobium oxides have also found applications in the medical field . However, the specifics of these applications were not detailed in the sources.

Optoelectronic Devices

Niobium oxides are used in a wide range of optoelectronic devices . These devices, which operate on both light and electrical signals, are crucial in many areas of technology, from telecommunications to medical equipment.

作用機序

Target of Action

Niobium(II) oxide, also known as oxoniobium, primarily targets the electrochemical properties of various materials . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, it has shown excellent potential as a catalyst material for the production of fuels and chemicals from biomass sources .

Mode of Action

The mode of action of Niobium(II) oxide involves its interaction with other elements and compounds. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through the exchange of chloride ligands . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .

Biochemical Pathways

The biochemical pathways affected by Niobium(II) oxide involve the formation and growth of niobium oxide nanoparticles . The heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .

Pharmacokinetics

It is known that nbo 2 is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.

Result of Action

The result of Niobium(II) oxide’s action is the formation of nanoparticles with a specific structure . These nanoparticles have versatile electrochemical properties, making them useful in a variety of applications, including high-power batteries and catalyst materials . Additionally, NbO 2 is a powerful reducing agent, reducing carbon dioxide to carbon and sulfur dioxide to sulfur .

Action Environment

The action of Niobium(II) oxide is influenced by environmental factors such as temperature and the presence of other compounds . For example, the solvothermal synthesis from niobium chloride in benzyl alcohol, and through investigations of the influence of reaction temperature, a formation pathway can be suggested . Furthermore, NbO 2 is produced as an intermediate in an industrial process for the production of niobium metal, by the hydrogen reduction of Nb 2 O 5 .

将来の方向性

Recent research has shown the potential of niobium-based oxides for high-speed battery charging due to high Li-diffusion rates through their crystal structures . The rapid movement of lithium ions along the 2D vertical channels in the T-Niobium oxide (T-Nb2O5) thin film results in unique property changes and a chase transition .

特性

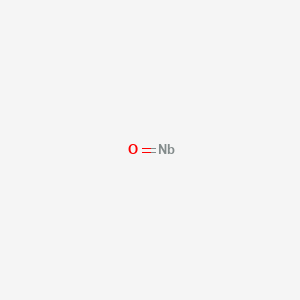

IUPAC Name |

oxoniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRGSJVXBIWTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.906 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Niobium monoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Niobium(II) oxide | |

CAS RN |

12034-57-0, 12627-00-8 | |

| Record name | Niobium oxide (NbO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12627-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide (NbO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium oxide (NbO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。